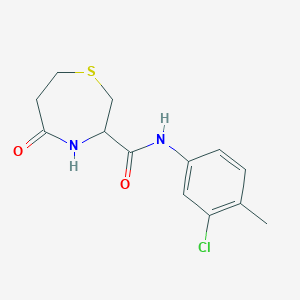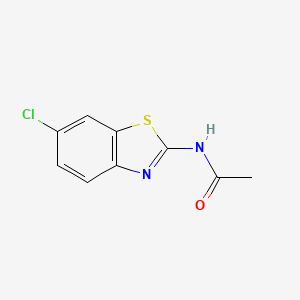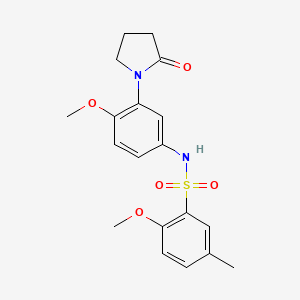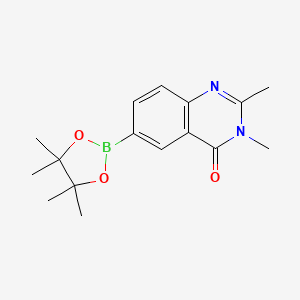![molecular formula C25H21N3O2S2 B3012092 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 686771-57-3](/img/structure/B3012092.png)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C25H21N3O2S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
This compound is explored as a potential inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Its structure, based on the thieno[2,3-d]pyrimidine scaffold, exhibits significant potency in inhibiting these two critical enzymes involved in the folate pathway, making it a candidate for anti-cancer drug development. The inhibition of TS and DHFR disrupts DNA synthesis and repair, providing a mechanism for its antitumor potential (Gangjee et al., 2008).
Antitumor Activity
Various derivatives of this compound have demonstrated potent antitumor activities. They have been synthesized and evaluated for their effectiveness against different cancer cell lines. Some derivatives have shown comparable activity to established chemotherapeutic agents, indicating their potential as novel anticancer drugs. The ability of these derivatives to inhibit tumor growth in human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines is particularly noteworthy (Hafez & El-Gazzar, 2017).
Nonclassical Antifolate Inhibitors of Thymidylate Synthase
This compound and its analogues are researched as nonclassical antifolate inhibitors of thymidylate synthase. Their synthesis and evaluation have revealed potential antibacterial and antitumor properties. The variations in the substituents attached to the thieno[2,3-d]pyrimidine core structure influence their inhibitory potency, providing a framework for designing more effective TS inhibitors (Gangjee et al., 1996).
Computational and Pharmacological Evaluation
The compound, along with its derivatives, has been subjected to computational and pharmacological evaluation for various biological activities. This includes toxicity assessment, tumor inhibition, antioxidant properties, and analgesic and anti-inflammatory actions. The computational analysis helps predict binding affinities and potential biological activities, guiding further experimental research (Faheem, 2018).
Safety and Hazards
Orientations Futures
The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and others. Further studies would be needed to explore its potential applications .
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c1-16-9-11-18(12-10-16)28-24(30)23-21(13-14-31-23)27-25(28)32-15-22(29)26-20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJFXOWFKUNRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)







![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)
